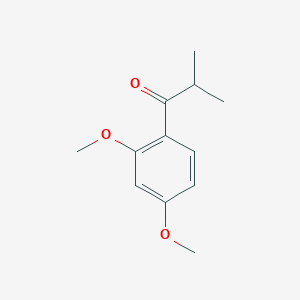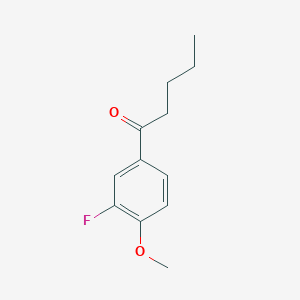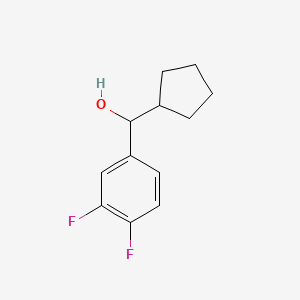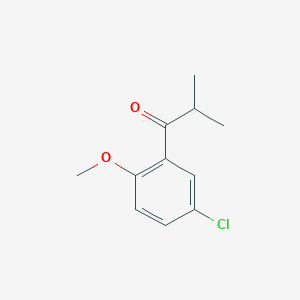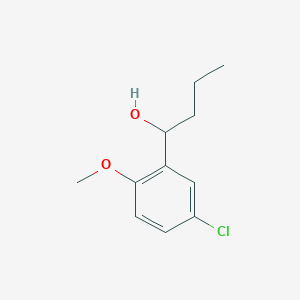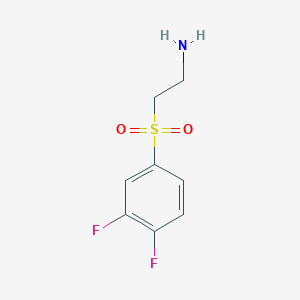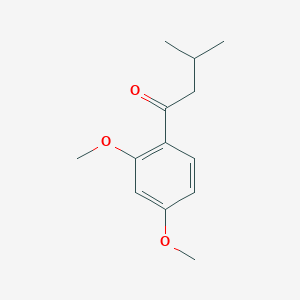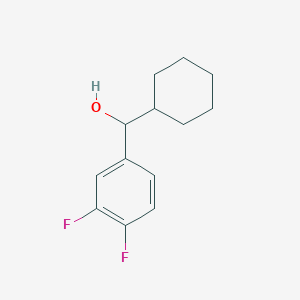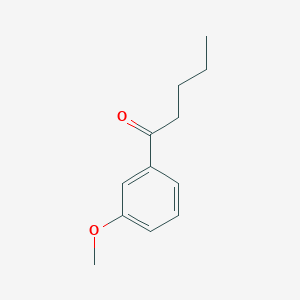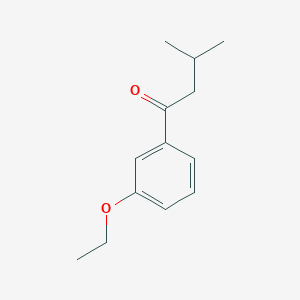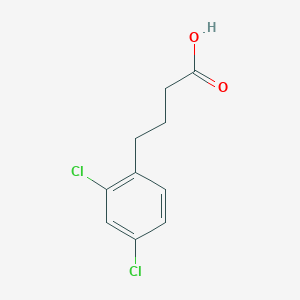
4-(2,4-Dichlorophenyl)butanoic acid
Vue d'ensemble
Description
4-(2,4-Dichlorophenyl)butanoic acid is a useful research compound. Its molecular formula is C10H10Cl2O2 and its molecular weight is 233.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2,4-Dichlorophenyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,4-Dichlorophenyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Docking and Spectroscopic Studies
Studies have investigated the molecular docking and spectroscopic properties of compounds related to 4-(2,4-Dichlorophenyl)butanoic acid. These compounds, due to their structural similarities, provide insights into the reactivity, stability, and potential biological activities of 4-(2,4-Dichlorophenyl)butanoic acid. Key findings include the identification of noncovalent interactions like hydrogen bonding and Van der Waals interactions, which are crucial for understanding molecular behavior and reactivity (Vanasundari et al., 2017); (Vanasundari et al., 2018).
Biological Activity and Synthesis of Derivatives
Research has explored the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with other compounds, leading to the synthesis of various derivatives. These derivatives exhibit antimicrobial and antifungal activities, indicating potential applications in the development of new pharmaceutical agents (Sayed et al., 2003).
Analytical Chemistry and Detection in Environmental Samples
4-(2,4-Dichlorophenyl)butanoic acid has been studied in the context of environmental analysis, particularly for the detection and quantification of herbicides in soil and other samples. These studies have developed methods for the accurate and efficient detection of chlorophenoxy acid herbicides, which are crucial for environmental monitoring and ensuring safety standards (Rosales-Conrado et al., 2002); (Rosales-Conrado et al., 2005).
Environmental Pollutant Abatement
The compound has been investigated for its role in the catalytic abatement of toxic environmental pollutants. Studies demonstrate its effectiveness in removing pollutants from water, indicating its potential application in environmental remediation technologies (Nair & Kurian, 2018).
Soil Interaction and Sorption Studies
Research has also focused on understanding the sorption behavior of 4-(2,4-Dichlorophenyl)butanoic acid in soil. These studies provide insights into how the compound interacts with soil components, which is essential for predicting its environmental fate and impact (Werner et al., 2012).
Propriétés
IUPAC Name |
4-(2,4-dichlorophenyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c11-8-5-4-7(9(12)6-8)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJVFYUKNMIAJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dichlorophenyl)butanoic acid | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

